molecular formula C8H12O4S B12574501 Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate CAS No. 338766-56-6

Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate

Cat. No.: B12574501
CAS No.: 338766-56-6
M. Wt: 204.25 g/mol
InChI Key: CVJFPNGGDQSWRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a thiol compound under basic conditions, followed by oxidation to introduce the hydroxymethylidene group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles like amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted esters

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is a primary field for the application of Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate due to its potential as a bioactive molecule.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of oxobutanoates can inhibit bacterial growth, suggesting that this compound may have similar effects due to its structural features.

Anti-inflammatory Effects

Another area of investigation focuses on the anti-inflammatory properties of compounds containing methylsulfanyl groups. Such compounds have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic uses in treating inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

Claisen Condensation

The compound can participate in Claisen condensation reactions, leading to the formation of β-keto esters, which are valuable intermediates in the synthesis of more complex molecules .

Synthesis of Curcumin Analogues

Recent studies have utilized similar compounds to synthesize curcumin analogues, which are known for their antioxidant and anti-cancer properties. This suggests that this compound could be explored for developing new therapeutic agents .

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant activity, supporting further exploration for pharmaceutical applications.

Case Study 2: Development of Anti-inflammatory Agents

In another research effort, derivatives were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. The findings suggested that modifications to the methylsulfanyl group could enhance anti-inflammatory effects, paving the way for new therapeutic strategies.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of biomolecules, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(hydroxymethylidene)-3-oxobutanoate: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

    Methyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(hydroxymethylidene)-4-(methylthio)-3-oxobutanoate: Similar but with a different sulfur-containing group.

Uniqueness

This compound is unique due to the presence of both ester and thioether functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antimicrobial and anticancer effects.

Molecular Characteristics

  • CAS Number: 338766-56-6
  • Molecular Formula: C8H12O4S
  • Molecular Weight: 204.25 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCOC(=O)C(=CO)C(=O)CSC

The compound features both a hydroxymethylidene group and a methylsulfanyl substituent, contributing to its reactivity and potential biological activity. The presence of these functional groups allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation Reaction: Ethyl acetoacetate is reacted with a thiol compound under basic conditions.
  • Oxidation: The resulting product is oxidized to introduce the hydroxymethylidene group.

These steps require careful control of reaction conditions such as temperature and pH to maximize yield and purity .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored in various in vitro studies. It has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxic effects of the compound on MCF-7 cells:

  • Methodology: Cells were treated with varying concentrations of the compound for 24 hours.
  • Results: A concentration-dependent decrease in cell viability was observed, with an IC50 value of approximately 25 µM.

Histological examinations indicated that the compound induced apoptosis in treated cells, confirmed by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .

The mechanism through which this compound exerts its biological effects is believed to involve its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to enzyme inhibition or modification of biomolecules, resulting in observed biological activities .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesUnique Aspects
Ethyl 2-(hydroxymethylidene)-3-oxobutanoateLacks methylsulfanyl substituentLess versatile in reactions
Mthis compoundMethyl ester instead of ethylDifferent solubility properties
Ethyl 2-(hydroxymethylidene)-4-(methylthio)-3-oxobutanoateDifferent sulfur groupVaries in reactivity due to sulfur substitution

These comparisons underscore the distinct combination of functional groups present in this compound that may confer unique chemical reactivity and biological properties compared to its analogues .

Properties

CAS No.

338766-56-6

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

ethyl 2-(hydroxymethylidene)-4-methylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C8H12O4S/c1-3-12-8(11)6(4-9)7(10)5-13-2/h4,9H,3,5H2,1-2H3

InChI Key

CVJFPNGGDQSWRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)C(=O)CSC

Origin of Product

United States

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